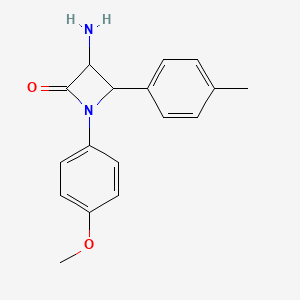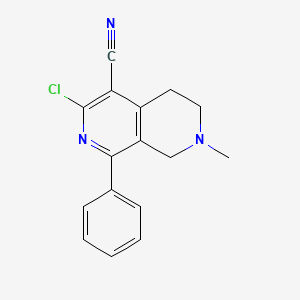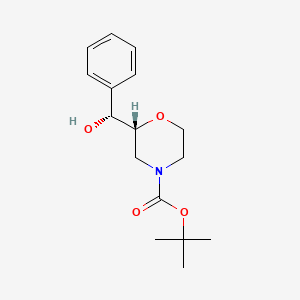
(3R,4S)-rel-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-rel-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its unique stereochemistry and the presence of a dimethoxyphenyl group, which can influence its reactivity and interactions with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-rel-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a [3 + 2] cycloaddition reaction between an oxime and an α-amino ketone, catalyzed by copper under oxidative conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a substitution reaction, where a suitable precursor reacts with a dimethoxybenzene derivative under appropriate conditions.
Resolution of Stereoisomers: The resulting mixture of stereoisomers can be separated using chiral chromatography or crystallization techniques to obtain the desired (3R,4S) isomer.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques for the resolution of stereoisomers.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-rel-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides to introduce new substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(3R,4S)-rel-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of chiral compounds with biological targets, providing insights into stereochemistry and drug design.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (3R,4S)-rel-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The dimethoxyphenyl group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-rel-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid: The free acid form of the compound.
(3R,4S)-rel-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxamide: An amide derivative with similar structural features.
Uniqueness
The hydrochloride salt form of (3R,4S)-rel-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid offers improved solubility and stability compared to its free acid or amide counterparts. This makes it more suitable for certain applications, particularly in medicinal chemistry where solubility and stability are crucial for drug development.
Propiedades
Fórmula molecular |
C13H18ClNO4 |
|---|---|
Peso molecular |
287.74 g/mol |
Nombre IUPAC |
(3R,4S)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO4.ClH/c1-17-9-3-8(4-10(5-9)18-2)11-6-14-7-12(11)13(15)16;/h3-5,11-12,14H,6-7H2,1-2H3,(H,15,16);1H/t11-,12+;/m1./s1 |
Clave InChI |
OJGRKXAUSQAEFU-LYCTWNKOSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1)[C@H]2CNC[C@@H]2C(=O)O)OC.Cl |
SMILES canónico |
COC1=CC(=CC(=C1)C2CNCC2C(=O)O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11840359.png)





![Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11840395.png)

![3-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11840412.png)

![1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11840417.png)



